N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Catalog No.
S3250851
CAS No.
1351633-52-7
M.F
C17H24N2O4
M. Wt
320.389
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5...

CAS Number

1351633-52-7

Product Name

N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Molecular Formula

C17H24N2O4

Molecular Weight

320.389

InChI

InChI=1S/C17H24N2O4/c1-21-15-5-3-14(4-6-15)13-18-16(20)19-9-7-17(8-10-19)22-11-2-12-23-17/h3-6H,2,7-13H2,1H3,(H,18,20)

InChI Key

CHWMLUCHBNMIAP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC3(CC2)OCCCO3

solubility

not available

N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms within its framework. The compound features a methoxyphenyl group attached to a spirocyclic backbone, which is known for its potential biological activities and applications in medicinal chemistry. The presence of the carboxamide functional group enhances its solubility and reactivity, making it a valuable candidate for various chemical and biological studies.

The chemical reactivity of N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can be attributed to the functional groups present in its structure. Key reactions include:

  • Amide Bond Formation: The carboxamide group can participate in nucleophilic acyl substitution reactions, allowing for the formation of derivatives with various amines.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis, leading to the release of the corresponding amine and carboxylic acid.
  • Reduction Reactions: The carbonyl functionality can be reduced to alcohols or other derivatives using reducing agents such as lithium aluminum hydride.

N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide exhibits potential biological activities that are currently under investigation. Preliminary studies suggest that compounds with similar spirocyclic structures may interact with various biological targets, including:

  • Enzyme Inhibition: These compounds may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits.
  • Antimicrobial Activity: Some derivatives have shown promise as antimicrobial agents against pathogens such as Mycobacterium tuberculosis.
  • Cytotoxicity: The compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration in cancer research.

The synthesis of N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves several steps:

  • Construction of the Spirocyclic Framework: This can be achieved through methods such as Prins cyclization or olefin metathesis, which facilitate the formation of the spiro ring system efficiently.
  • Introduction of Functional Groups: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or nucleophilic displacement reactions.
  • Formation of the Carboxamide: This is accomplished by reacting an appropriate amine with an activated carboxylic acid derivative.

These methods can be optimized for yield and purity to scale up production for research and application purposes.

N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting specific diseases.
  • Chemical Research: It serves as a building block in synthetic organic chemistry for creating more complex molecules.
  • Material Science: The compound may find applications in developing new materials with desirable properties.

Interaction studies involving N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against specific cell lines or microbial strains.

Such studies are crucial for understanding the mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, including:

Compound NameStructural FeaturesUnique Aspects
1,5-Dioxa-9-azaspiro[5.5]undecaneBasic spirocyclic structureLacks substituents that enhance biological activity
N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecaneSimilar spirocyclic frameworkExhibits antituberculosis activity
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecaneContains additional methyl groupsPotentially alters biological activity due to sterics

The uniqueness of N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide lies in its specific combination of functional groups and spirocyclic structure, which may impart distinct chemical properties and biological activities compared to these similar compounds.

This comprehensive overview highlights the significance of N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide in chemical research and potential therapeutic applications, underscoring its relevance in contemporary medicinal chemistry and material science fields.

XLogP3

1.3

Dates

Last modified: 08-19-2023

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